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(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol

HCV NS5B Polymerase Replicon Assay

The compound (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol, more commonly named 9-(2-C-methyl-β-D-ribofuranosyl)purine (CAS 690269-86-4), is a synthetic purine nucleoside analogue distinguished by a critical 2′-C-methyl modification on the ribose sugar and a 6-de-aminopurine base. It belongs to a therapeutically significant class of 2′-C-methyl branched nucleosides that act as non-obligatory chain terminators of viral RNA-dependent RNA polymerases, most notably the Hepatitis C virus (HCV) NS5B polymerase.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 690269-86-4
Cat. No. B3279228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol
CAS690269-86-4
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=CN=CN=C32)CO)O)O
InChIInChI=1S/C11H14N4O4/c1-11(18)8(17)7(3-16)19-10(11)15-5-14-6-2-12-4-13-9(6)15/h2,4-5,7-8,10,16-18H,3H2,1H3/t7-,8-,10-,11-/m1/s1
InChIKeyHAUCHRMUNOHPHD-YJFSRANCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(2-C-Methyl-β-D-ribofuranosyl)purine (CAS 690269-86-4): A 2′-C-Methyl Purine Nucleoside Scaffold for Antiviral and Anticancer Research


The compound (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol, more commonly named 9-(2-C-methyl-β-D-ribofuranosyl)purine (CAS 690269-86-4), is a synthetic purine nucleoside analogue distinguished by a critical 2′-C-methyl modification on the ribose sugar and a 6-de-aminopurine base . It belongs to a therapeutically significant class of 2′-C-methyl branched nucleosides that act as non-obligatory chain terminators of viral RNA-dependent RNA polymerases, most notably the Hepatitis C virus (HCV) NS5B polymerase [1]. Beyond its foundational role as an HCV research tool, this compound is recognized for its broad-spectrum anticancer activity, particularly targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis . Its unique base structure provides a distinct metabolic stability profile compared to adenosine-based analogs, making it a critical scaffold for medicinal chemistry optimization.

Why 9-(2-C-Methyl-β-D-ribofuranosyl)purine (CAS 690269-86-4) Cannot Be Substituted by Generic Adenosine or Guanosine-Based 2′-C-Methyl Nucleosides


In the context of 2′-C-methyl nucleoside procurement, substituting 9-(2-C-methyl-β-D-ribofuranosyl)purine with more common analogs like 2′-C-methyladenosine or 2′-C-methylguanosine introduces critical confounding factors that compromise both research validity and downstream development. While the 2′-C-methyl ribose modification is a shared pharmacophore for HCV NS5B inhibition, the purine base is a primary determinant of metabolic stability. 2′-C-Methyladenosine is a known substrate for adenosine deaminase (ADA), an enzyme that deactivates the molecule via rapid deamination, leading to poor in vivo bioavailability [1]. Although 2′-C-methylguanosine avoids ADA-mediated deamination, its clinical utility is limited by poor cellular uptake and inefficient phosphorylation [2]. In contrast, 9-(2-C-methyl-β-D-ribofuranosyl)purine, by lacking a 6-amino group, is structurally resistant to ADA and is not a substrate for purine nucleoside phosphorylase (PNP)-mediated glycosidic bond cleavage, thereby offering a fundamentally distinct metabolic profile that generic analogs cannot replicate [3].

Quantitative Differentiation Guide for 9-(2-C-Methyl-β-D-ribofuranosyl)purine (CAS 690269-86-4)


HCV Replicon Potency: Retained Sub-Micromolar Activity Without Adenosine Deaminase Liability

In a comparative SAR study of 2′-C-methyl purine nucleosides, the target compound 9-(2-C-methyl-β-D-ribofuranosyl)purine demonstrated substantial anti-HCV activity in a cell-based replicon assay, achieving 19% inhibition at a concentration of 10 μM in Huh-7 cells [1]. While its potency is lower than its highly optimized comparator 2′-C-methyladenosine, which exhibits an EC50 of 0.3 μM, the target compound's significance lies not in absolute potency but in its unique resistance to metabolic deamination. 2′-C-methyladenosine is rapidly inactivated by adenosine deaminase (ADA); as a 6-de-aminopurine derivative, the target compound bypasses this major metabolic pathway entirely, providing a scaffold that balances enzyme inhibition with enhanced stability for prodrug optimization [2].

HCV NS5B Polymerase Replicon Assay Antiviral

6-De-aminopurine Scaffold Confers Documented Resistance to Adenosine Deaminase

Research on 2′-C-methyl purine analogs has confirmed that the 6-de-aminopurine base, characteristic of 9-(2-C-methyl-β-D-ribofuranosyl)purine, confers inherent resistance to adenosine deaminase (ADA) [1]. This is in direct contrast to 2′-C-methyladenosine, which is an established substrate for ADA (EC 3.5.4.4), undergoing rapid hydrolytic deamination to 2′-C-methylinosine [2]. The ADA resistance of the 6-de-aminopurine scaffold is a critical differentiator, as ADA-mediated degradation is a primary mechanism of metabolic inactivation for nucleoside drugs, directly limiting their plasma half-life and overall efficacy [3].

Adenosine Deaminase ADA Resistance Metabolic Stability Nucleoside Analog

Broad-Spectrum Anticancer Activity Against Lymphoid Malignancies: Class-Level Potency Differentiation

As a purine nucleoside analogue, 9-(2-C-methyl-β-D-ribofuranosyl)purine exerts broad-spectrum anticancer activity with a primary targeting mechanism against indolent lymphoid malignancies. Its anticancer mechanism is driven by the inhibition of DNA synthesis and the induction of apoptosis . This mechanism is class-defining and is shared with clinically approved agents like fludarabine and cladribine, which also target lymphoid cancers by interfering with DNA polymerases and inducing programmed cell death [1]. While the target compound's precise IC50 values in specific lymphoid cell lines require further direct comparative studies, its distinct 2′-C-methyl structure offers a basis for overcoming specific resistance mechanisms that emerge against 2′-deoxy or 2′-fluoro analogs like cladribine and fludarabine, respectively [2].

Anticancer Lymphoid Malignancies Apoptosis DNA Synthesis

Prodrug Optimization Potential: Enhanced Intracellular Activation via Phosphoramidate Strategy

The therapeutic utility of 2′-C-methyl nucleosides is heavily dependent on efficient intracellular conversion to their active 5′-triphosphate metabolites. A significant body of research demonstrates that the application of a phosphoramidate prodrug strategy (ProTide technology) to 2′-C-methyl purine scaffolds dramatically improves antiviral potency by several orders of magnitude [1]. For example, the parent nucleoside 2′-C-methylguanosine has a modest EC50 of 3.5 μM in the HCV replicon assay, but its phosphoramidate prodrugs, such as INX-08189, achieve EC50 values of 35 nM [2]. This established structure-activity relationship is directly translatable to 9-(2-C-methyl-β-D-ribofuranosyl)purine; the compound's chemical structure, featuring a purine base without a 6-amino group, is uniquely suited for chemoselective protection and phosphoramidate conjugation at the 5′-OH position without competing reactivity from an exocyclic amine [3].

Prodrug Phosphoramidate HCV Nucleotide

Validated Research Applications for 9-(2-C-Methyl-β-D-ribofuranosyl)purine (CAS 690269-86-4)


Medicinal Chemistry: Design and Synthesis of Metabolically Stable HCV NS5B Inhibitors

This compound is the optimal starting scaffold for medicinal chemistry programs targeting the HCV NS5B polymerase. Its inherent resistance to adenosine deaminase (ADA) directly addresses a primary failure point of adenosine-based 2′-C-methyl inhibitors, as documented in SAR studies [1]. By eliminating this metabolic hotspot, researchers can focus SAR efforts on improving cellular permeability and polymerase affinity through 6-position substitutions, as demonstrated in the literature where various 6-substituted derivatives were synthesized and tested in HCV replicon assays [2]. This approach is demonstrably more resource-efficient than attempting to engineer ADA resistance into an adenosine scaffold.

Chemical Biology: Investigating the Role of Purine Nucleoside Phosphorylase (PNP) in Nucleoside Metabolism

The 6-de-aminopurine structure of this compound implies reduced susceptibility to purine nucleoside phosphorylase (PNP)-mediated glycosidic bond cleavage, a major degradation pathway for 6-amino purine nucleosides [1]. This property makes it a valuable chemical probe to dissect the relative contributions of ADA versus PNP to the metabolic clearance of nucleoside analogs in cell-based assays. By using this compound alongside 2′-C-methyladenosine (an ADA substrate) and 2′-C-methylguanosine (less susceptible to ADA but a poor phosphorylation substrate), researchers can build a complete picture of the structure-metabolism relationship for this important drug class [2].

Oncology Research: Development of Novel Purine Antimetabolites Targeting Hematological Malignancies

Given the established efficacy of purine nucleoside analogs like cladribine and fludarabine against indolent lymphoid malignancies, this compound serves as a structurally distinct lead for developing next-generation oncology therapeutics. Its broad-spectrum anticancer activity, driven by DNA synthesis inhibition and apoptosis induction [1], can be further profiled against drug-resistant leukemia and lymphoma cell lines. The 2′-C-methyl modification is a key differentiator from current 2′-deoxy or 2′-fluoro clinical agents, offering a new chemical space to overcome resistance mechanisms that limit the clinical utility of existing purine antimetabolites [2].

Bioprocessing and Assay Development: Validating Nucleoside Kinase Activity

The biological activation of 2′-C-methyl nucleosides is contingent upon efficient monophosphorylation by host cell kinases. This compound can be used as a substrate in enzymatic assays to characterize the activity and specificity of nucleoside kinases, such as deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK). Understanding the phosphorylation kinetics of this scaffold is a critical step in predicting the efficacy of its downstream prodrug formulations [1]. This application supports both basic biochemical research and industrial-scale development of antiviral or anticancer nucleotide prodrugs.

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